
5-O-Lauryl-D-xylofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-Lauryl-D-xylofuranose: is a non-ionic surfactant derived from D-xylose and lauric acid. It is a sugar ester, specifically a laurate ester of D-xylofuranose, and is known for its amphiphilic properties, making it useful in various applications such as cosmetics, food, and detergency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-O-Lauryl-D-xylofuranose is typically synthesized through enzymatic acylation. The process involves the use of lipase enzymes to catalyze the esterification of D-xylose with lauric acid or its derivatives. One common method uses vinyl laurate as the acyl donor and lipase N435 as the catalyst. The reaction is carried out under mild conditions, often in organic solvents .
Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of immobilized lipase enzymes in continuous flow reactors can enhance the efficiency and yield of the esterification process. The integration of transglycosylation and transesterification reactions allows for the production of both pentyl xylosides and xylose laurate esters from lignocellulosic biomass .
Análisis De Reacciones Químicas
Types of Reactions: 5-O-Lauryl-D-xylofuranose primarily undergoes esterification reactions. It can also participate in hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Esterification: Lauric acid or vinyl laurate, lipase N435, organic solvents.
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Other fatty acid esters, lipase enzymes
Major Products Formed:
Esterification: this compound.
Hydrolysis: D-xylose and lauric acid.
Transesterification: Various sugar esters depending on the fatty acid ester used
Aplicaciones Científicas De Investigación
Chemistry: 5-O-Lauryl-D-xylofuranose is used as a surfactant in various chemical formulations. Its amphiphilic nature makes it an effective emulsifier and solubilizing agent .
Biology: In biological research, this compound is studied for its antimicrobial properties. It has been shown to inhibit the growth of Gram-positive bacteria .
Medicine: The compound’s antimicrobial properties make it a potential candidate for use in medical formulations, particularly in topical applications to prevent bacterial infections .
Industry: this compound is used in the formulation of biodegradable and non-toxic surfactants for cosmetics, food, and detergents. Its production from renewable resources aligns with the growing demand for sustainable and eco-friendly products .
Mecanismo De Acción
The antimicrobial activity of 5-O-Lauryl-D-xylofuranose is attributed to its ability to disrupt bacterial cell membranes. The lauryl group interacts with the lipid bilayer of the bacterial membrane, leading to increased permeability and eventual cell lysis . The exact molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
5-O-Lauryl-L-arabinofuranose: Another sugar ester with similar antimicrobial properties.
5-O-Lauryl-D-glucose: A laurate ester of D-glucose with comparable surfactant properties.
Uniqueness: 5-O-Lauryl-D-xylofuranose is unique due to its specific structure and the regioselective esterification at the primary hydroxyl group of D-xylofuranose. This specificity contributes to its distinct physicochemical properties and applications .
Propiedades
Fórmula molecular |
C17H34O5 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(3R,4R,5R)-5-(dodecoxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C17H34O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-15(18)16(19)17(20)22-14/h14-20H,2-13H2,1H3/t14-,15+,16-,17?/m1/s1 |
Clave InChI |
MKNBCBZBURFYIT-LVYZTWJOSA-N |
SMILES isomérico |
CCCCCCCCCCCCOC[C@@H]1[C@@H]([C@H](C(O1)O)O)O |
SMILES canónico |
CCCCCCCCCCCCOCC1C(C(C(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
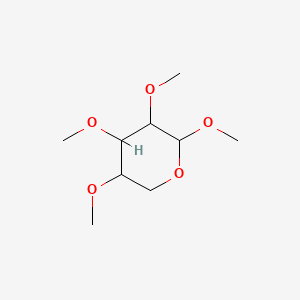
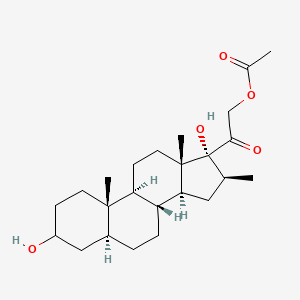
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
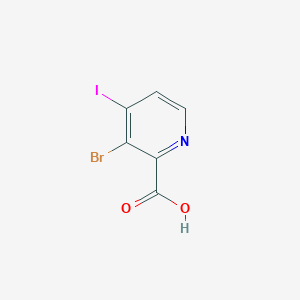
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
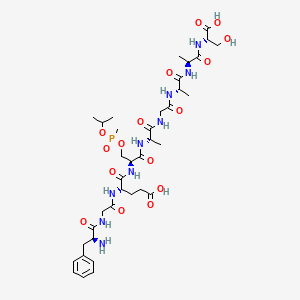
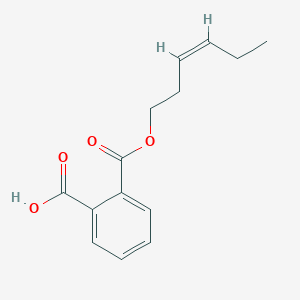
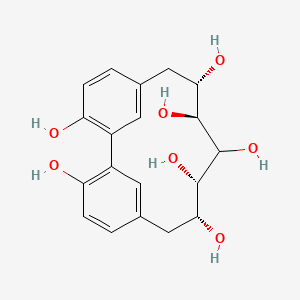
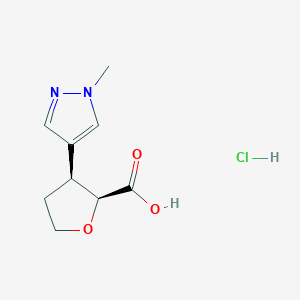
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
